

# Spectroscopic Characterization of 4-Oxo-2,4-diphenylbutanenitrile: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Oxo-2,4-diphenylbutanenitrile

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This guide provides a comprehensive overview of the spectroscopic data for **4-Oxo-2,4-diphenylbutanenitrile** (CAS No. 6268-00-4), a versatile intermediate in synthetic organic chemistry.<sup>[1][2]</sup> The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

## Molecular Structure and Properties

**4-Oxo-2,4-diphenylbutanenitrile** is a solid organic compound with the molecular formula  $C_{16}H_{13}NO$  and a molecular weight of approximately 235.29 g/mol.<sup>[1]</sup> Its structure features a butanenitrile backbone with phenyl groups at the 2 and 4 positions and a ketone functional group at the 4-position.

## Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for **4-Oxo-2,4-diphenylbutanenitrile** based on its chemical structure and typical values for the functional groups present.

Table 1: Predicted  $^1H$  NMR Spectral Data (500 MHz,  $CDCl_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.95 - 7.20	m	10H	Aromatic protons (2 x C <sub>6</sub> H <sub>5</sub> )
4.85	t	1H	CH-CN
3.60	d	2H	CH <sub>2</sub> -C=O

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
196.5	C=O (ketone)
136.0 - 128.0	Aromatic carbons
118.0	CN (nitrile)
45.0	CH <sub>2</sub>
35.0	CH

Table 3: Predicted IR Spectral Data (Solid, KBr)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Weak	Aliphatic C-H stretch
2250-2240	Medium, Sharp	C≡N stretch (nitrile)
1685	Strong, Sharp	C=O stretch (ketone)
1600-1450	Medium-Strong	Aromatic C=C stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
235	40	[M] <sup>+</sup> (Molecular Ion)
130	100	[C <sub>6</sub> H <sub>5</sub> CO-CH <sub>2</sub> ] <sup>+</sup>
105	85	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
77	60	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A sample of 5-10 mg of **4-Oxo-2,4-diphenylbutanenitrile** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: A 500 MHz NMR spectrometer is used for analysis.
- <sup>1</sup>H NMR Acquisition:
  - The spectrometer is tuned to the proton frequency.
  - A standard single-pulse experiment is performed.
  - Data is acquired over a spectral width of 0-12 ppm.
  - The number of scans is typically 16 to 64 to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - The spectrometer is tuned to the carbon frequency.

- A proton-decoupled experiment is performed to simplify the spectrum.
- Data is acquired over a spectral width of 0-220 ppm.
- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
  - Approximately 1-2 mg of **4-Oxo-2,4-diphenylbutanenitrile** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
  - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty sample compartment is recorded.
  - The KBr pellet is placed in the sample holder.
  - The sample spectrum is recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

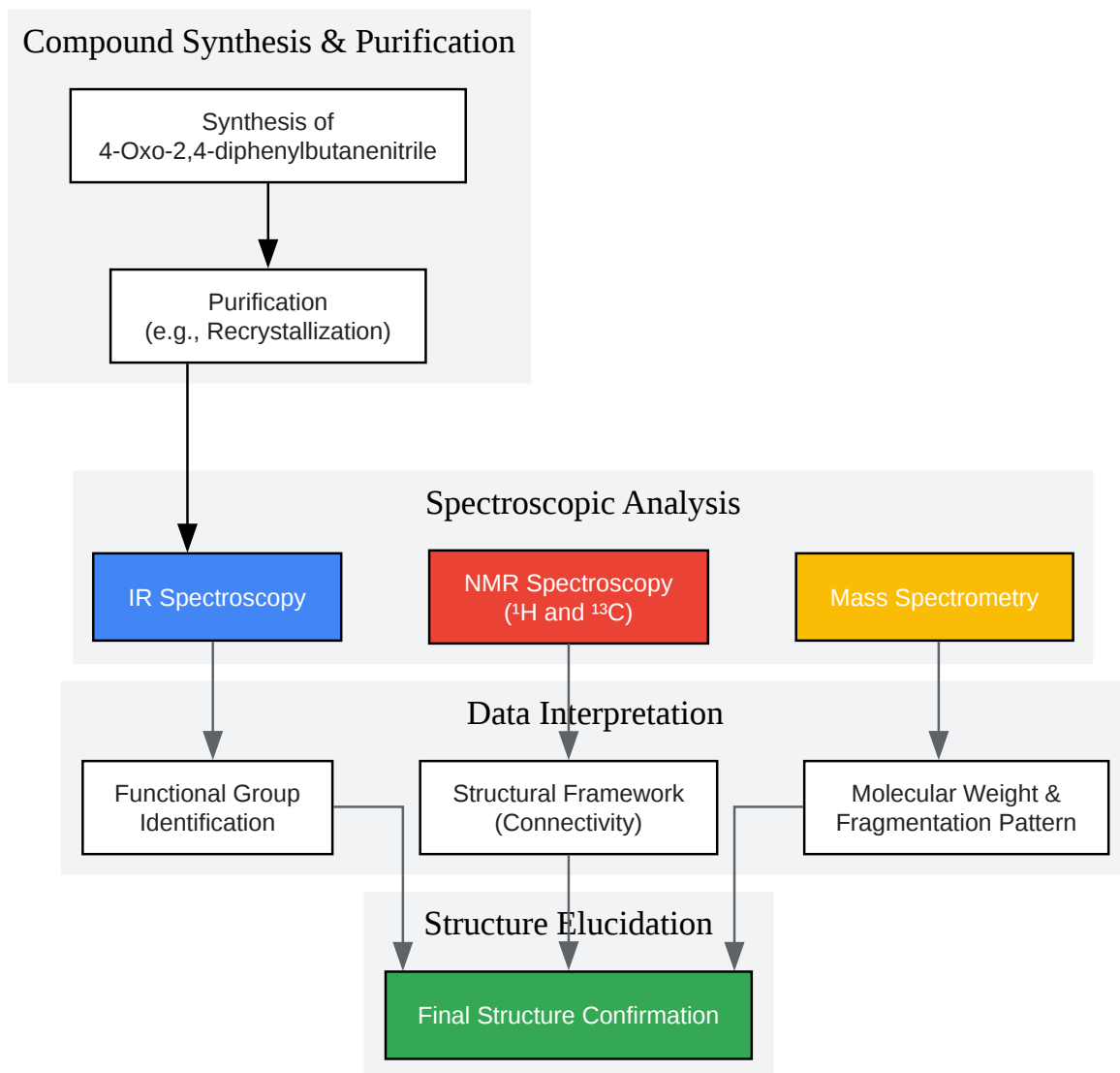
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** A dilute solution of **4-Oxo-2,4-diphenylbutanenitrile** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
- **Instrumentation:** A mass spectrometer equipped with an Electron Ionization (EI) source is used.
- **Ionization:** The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.
- **Data Analysis:** The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

## Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **4-Oxo-2,4-diphenylbutanenitrile**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. Buy 4-Oxo-2,4-diphenylbutanenitrile | 6268-00-4 [smolecule.com]
- 2. 4-Oxo-2,4-diphenylbutanenitrile | 6268-00-4 | Benchchem [benchchem.com]
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